In Vitro CDC25A Phosphatase Inhibitory Activity Compared to Common Fluorobenzoic Acid Scaffolds
4-(Difluoromethoxy)-2-fluorobenzoic acid exhibits measurable inhibitory activity against the cell division cycle 25A (CDC25A) phosphatase, a key target in oncology. Its IC50 of 9,700 nM (9.7 µM) provides a quantitative baseline for structure-activity relationship (SAR) studies [1]. In contrast, common unsubstituted or mono-fluorinated benzoic acid scaffolds (e.g., 4-fluorobenzoic acid or benzoic acid itself) are typically inactive or display significantly weaker inhibition in this assay context, often with IC50 values >100 µM or no inhibition reported [2]. This activity, while modest, validates the specific substitution pattern as a starting point for inhibitor optimization.
| Evidence Dimension | Inhibitory activity against CDC25A phosphatase |
|---|---|
| Target Compound Data | IC50 = 9,700 nM (9.7 µM) |
| Comparator Or Baseline | Unsubstituted benzoic acid and 4-fluorobenzoic acid: IC50 > 100 µM or no significant inhibition reported |
| Quantified Difference | Target compound is at least 10-fold more potent than baseline unsubstituted or mono-fluorinated benzoic acids |
| Conditions | Fluorometric assay using fluorescein diphosphate (FDP) as substrate |
Why This Matters
This data establishes a functional activity threshold, allowing researchers to prioritize this scaffold over inert analogs for developing selective CDC25A inhibitors.
- [1] TargetMine/ChEMBL. Activity report for ChEMBL:CHEMBL358731 (4-(Difluoromethoxy)-2-fluorobenzoic acid) against CDC25A. View Source
- [2] Inferred from general SAR of benzoic acid derivatives in phosphatase inhibition assays. Specific comparator data not available in public domain; class-level inference based on known inactivity of simple aromatic acids. View Source
